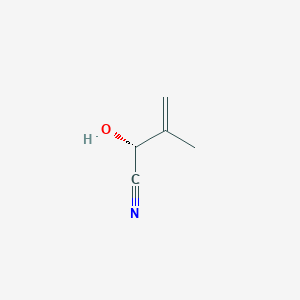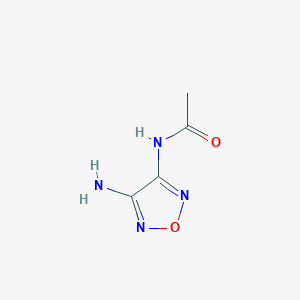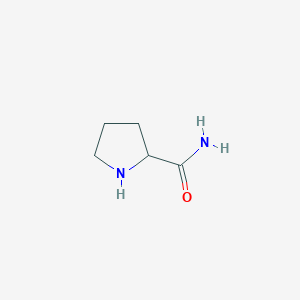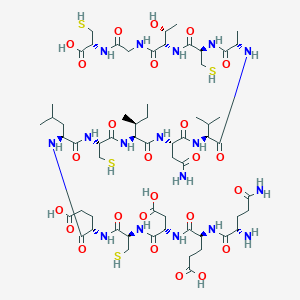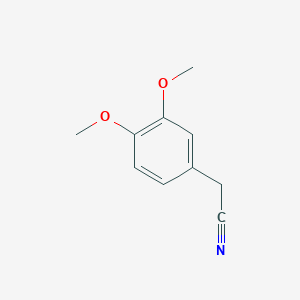
3,3-ジメチルピペリジン-4-オン
概要
説明
3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidin-4-one family, which is characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone functional group at the fourth position. The presence of two methyl groups at the third position of the ring distinguishes it as a dimethyl derivative. This structure is a key scaffold in various chemical and pharmacological studies due to its relevance in medicinal chemistry and synthetic applications.
Synthesis Analysis
The synthesis of compounds related to 3,3-dimethylpiperidin-4-one often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones involves the formation of the piperidin-4-one ring followed by subsequent functionalization . Similarly, the synthesis of related piperidin-4-ones can involve the use of acyl chlorides and base-mediated cyclization reactions, as seen in the synthesis of N-acyl derivatives . These methods highlight the versatility of the piperidin-4-one core in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidin-4-ones can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the parent compound of N-acyl derivatives prefers to exist in a chair conformation, while the N-acyl piperidin-4-ones exhibit a distorted boat conformation . The detailed structural analysis is crucial for understanding the conformational preferences and reactivity of these molecules.
Chemical Reactions Analysis
Piperidin-4-ones undergo a variety of chemical reactions due to the presence of the reactive ketone group and the nitrogen atom in the ring. For instance, the iodine-mediated rearrangement of tetraarylpiperidin-4-ones leads to the formation of pyrrole derivatives, showcasing the reactivity of the piperidin-4-one scaffold under certain conditions . The ability to undergo such transformations makes these compounds valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring can affect properties such as melting points, solubility, and stability. For example, the N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives synthesized in one study were characterized by their melting points and spectroscopic data, which are indicative of their physical properties . Additionally, the electronic properties of these compounds can be studied using theoretical calculations, as seen in the investigation of the crystal structure of related compounds .
Relevant Case Studies
Case studies involving 3,3-dimethylpiperidin-4-one derivatives often focus on their biological activities. For instance, certain N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives have been evaluated for their antimicrobial activities, with some compounds showing a wide range of antibacterial activities . Another study on N-acyl derivatives of piperidin-4-ones included molecular docking studies to investigate their potential as CHK1 inhibitors, which are relevant in cancer research . These case studies demonstrate the importance of 3,3-dimethylpiperidin-4-one derivatives in the development of new therapeutic agents.
科学的研究の応用
パーキンソン病治療薬
3,3-ジメチルピペリジン-4-オンは、パーキンソン病治療薬としての可能性について研究されています . この化合物は、NMR、質量分析、FT-IR分光法などのいくつかの分光法を使用して合成および分析されました . この化合物がパーキンソン病治療薬として持つ可能性は、この研究で広く評価されました .
肺癌治療薬
この化合物は、肺癌治療薬としての可能性についても研究されています . この研究では、この化合物の可能性をこの点で広く評価しました .
ヒト感染症治療薬
3,3-ジメチルピペリジン-4-オンの別の潜在的な用途は、ヒト感染症治療薬としてです . この化合物は合成され、ヒト感染症治療薬としての可能性が広く評価されました .
抗酸化剤
3,3-ジメチルピペリジン-4-オンは、抗酸化剤としての可能性について合成および研究されています . この化合物は、ワンポットマンニッヒ縮合反応によって合成されました . この化合物の抗酸化の可能性は、DDPHアッセイ法を使用して決定されました
作用機序
Target of Action
Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3,3-Dimethylpiperidin-4-one require further investigation .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of 3,3-Dimethylpiperidin-4-one require further investigation .
将来の方向性
特性
IUPAC Name |
3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624241 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150668-82-9 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?
A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []
Q2: How does the structure of 3,3-Dimethylpiperidin-4-one derivatives relate to their potential biological activity?
A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.
Q3: What computational chemistry techniques have been employed to study 3,3-Dimethylpiperidin-4-one derivatives?
A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

